molecular formula C16H25N3O B11748780 1-{1-[(4-Methoxyphenyl)methyl]piperidin-4-YL}azetidin-3-amine

1-{1-[(4-Methoxyphenyl)methyl]piperidin-4-YL}azetidin-3-amine

Cat. No.: B11748780
M. Wt: 275.39 g/mol
InChI Key: SSEDJFNGESKTAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{1-[(4-Methoxyphenyl)methyl]piperidin-4-YL}azetidin-3-amine is a complex organic compound that features a piperidine ring and an azetidine ring. The presence of a methoxyphenyl group adds to its chemical diversity, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(4-Methoxyphenyl)methyl]piperidin-4-YL}azetidin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: This step often involves nucleophilic substitution reactions where a methoxyphenyl group is introduced to the piperidine ring.

    Formation of the Azetidine Ring: This can be done through cyclization reactions involving azetidine precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(4-Methoxyphenyl)methyl]piperidin-4-YL}azetidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-{1-[(4-Methoxyphenyl)methyl]piperidin-4-YL}azetidin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{1-[(4-Methoxyphenyl)methyl]piperidin-4-YL}azetidin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpyrrolidine-3-amine: Similar in structure but with a pyrrolidine ring instead of an azetidine ring.

    4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone: Similar in having a piperidine ring and methoxyphenyl group.

Uniqueness

1-{1-[(4-Methoxyphenyl)methyl]piperidin-4-YL}azetidin-3-amine is unique due to the combination of its piperidine and azetidine rings, along with the methoxyphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H25N3O

Molecular Weight

275.39 g/mol

IUPAC Name

1-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]azetidin-3-amine

InChI

InChI=1S/C16H25N3O/c1-20-16-4-2-13(3-5-16)10-18-8-6-15(7-9-18)19-11-14(17)12-19/h2-5,14-15H,6-12,17H2,1H3

InChI Key

SSEDJFNGESKTAL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC(CC2)N3CC(C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.